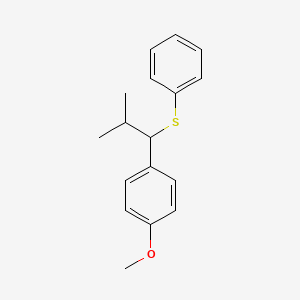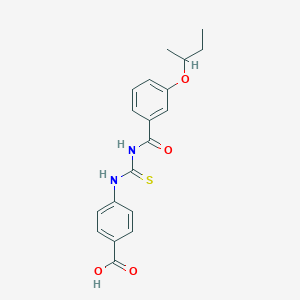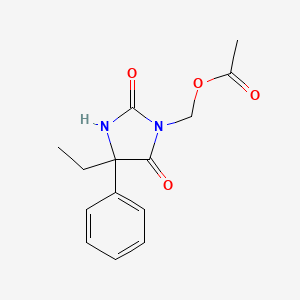
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin, also known as (4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate, is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 276.28784 g/mol . This compound is a derivative of hydantoin, a class of compounds known for their diverse biological activities, including anticonvulsant properties.
準備方法
The synthesis of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin typically involves the reaction of 5-ethyl-5-phenylhydantoin with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various hydantoin derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and antimicrobial properties
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin involves its interaction with neuronal voltage-sensitive sodium channels. By stabilizing these channels, the compound can prevent the spread of seizure activity, making it useful in anticonvulsant applications . The molecular targets and pathways involved include the inhibition of high-frequency neuronal firing and the modulation of neurotransmitter release.
類似化合物との比較
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin can be compared with other hydantoin derivatives such as:
Mephenytoin: Similar to phenytoin but with a different substitution pattern, it is used in cases where patients cannot tolerate other drugs.
Ethotoin: Another anticonvulsant with a lower potency but additional hypnotic effects.
The uniqueness of this compound lies in its specific acetoxy substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other hydantoin derivatives .
特性
CAS番号 |
55251-14-4 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC名 |
(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate |
InChI |
InChI=1S/C14H16N2O4/c1-3-14(11-7-5-4-6-8-11)12(18)16(13(19)15-14)9-20-10(2)17/h4-8H,3,9H2,1-2H3,(H,15,19) |
InChIキー |
BKCKGCIFWHFWDL-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(C(=O)N1)COC(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


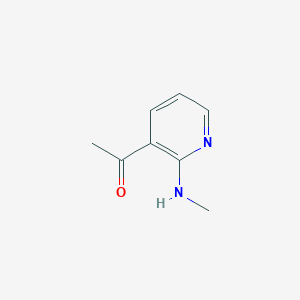

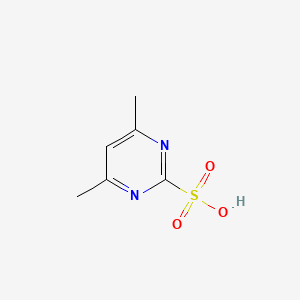

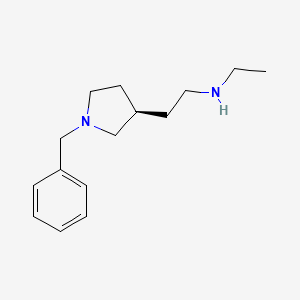
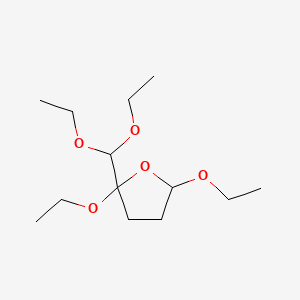
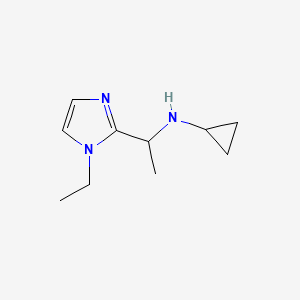
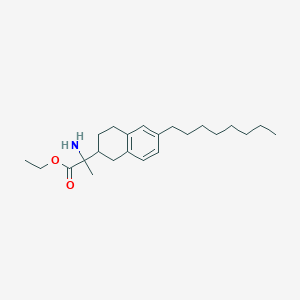
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
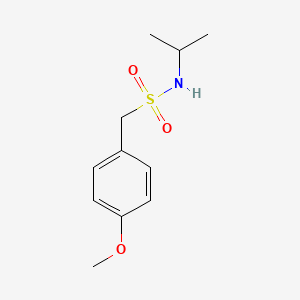
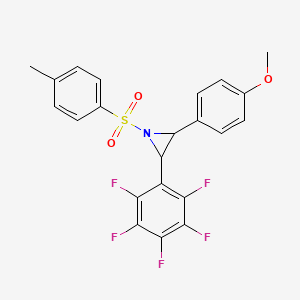
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
